molecular formula C18H19ClN4O4S B11557936 N-({N'-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide

N-({N'-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide

Cat. No.: B11557936
M. Wt: 422.9 g/mol
InChI Key: WJGZLKRBIMKLHV-FBHDLOMBSA-N
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Description

N-({N’-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinecarbonyl group, and a methylbenzenesulfonamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide. The reaction mixture is heated under reflux in ethanol for several hours and then cooled gradually to room temperature to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

N-({N’-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19ClN4O4S

Molecular Weight

422.9 g/mol

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetamide

InChI

InChI=1S/C18H19ClN4O4S/c1-13-2-8-16(9-3-13)28(26,27)22-12-17(24)20-11-18(25)23-21-10-14-4-6-15(19)7-5-14/h2-10,22H,11-12H2,1H3,(H,20,24)(H,23,25)/b21-10-

InChI Key

WJGZLKRBIMKLHV-FBHDLOMBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)N/N=C\C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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